

In-vitro antibacterial activity of N-(4-bromophenyl) derivatives

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Compound of Interest

Compound Name: 2-(4-bromophenyl)aniline

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A Comparative Guide to the In-Vitro Antibacterial Activity of N-(4-bromophenyl) Derivatives

The emergence of multidrug-resistant bacteria poses a significant threat to public health, necessitating the development of novel antimicrobial agents. N-(4-bromophenyl) derivatives have emerged as a promising class of compounds with considerable antibacterial potential. This guide provides a comparative analysis of the in-vitro antibacterial activity of various N-(4-bromophenyl) derivatives, supported by experimental data from recent studies.

Performance Comparison of N-(4-bromophenyl) Derivatives

The antibacterial efficacy of N-(4-bromophenyl) derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition.

N-(4-bromophenyl)furan-2-carboxamide and its Analogues

N-(4-bromophenyl)furan-2-carboxamide and its arylated analogues have demonstrated significant activity against several drug-resistant bacteria. The parent compound, N-(4-bromophenyl)furan-2-carboxamide (3), showed notable efficacy, particularly against Carbapenem-Resistant *Acinetobacter baumannii* (CRAB).^[1]

Table 1: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide (3)[1]

Bacterial Strain	MIC (mg/mL)	MBC (mg/mL)	Zone of Inhibition (mm) at 50 mg
CRAB	6.25	12.5	18
CREC	6.25	12.5	-
CRKP	6.25	12.5	-
MRSA	12.5	25	-

CRAB: Carbapenem-Resistant *Acinetobacter baumannii*, CREC: Carbapenem-Resistant *Enterobacter cloacae*, CRKP: Carbapenem-Resistant *Klebsiella pneumoniae*, MRSA: Methicillin-Resistant *Staphylococcus aureus*.

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives (5a-5d) were synthesized and tested against extensively drug-resistant *Salmonella Typhi* (XDR S. Typhi).[2][3] Among these, compound 5d exhibited the most potent antibacterial activity.[2][3]

Table 2: Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi[2][3]

Compound	MIC (mg/mL)	MBC (mg/mL)	Zone of Inhibition (mm)
5a	50	100	-
5b	25	50	-
5c	12.5	25	-
5d	6.25	12.5	17

2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

Several 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds were particularly effective against Gram-positive bacteria, with some showing promising activity against *Staphylococcus aureus*. [4] The mechanism of action for some of these derivatives is believed to be the inhibition of DNA gyrase.[4]

Table 3: Antibacterial Activity of Selected 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives against *S. aureus*[4]

Compound	MIC (µM)	Zone of Inhibition (mm)
6b	38.64	21-30
5	49.04	18
6a	164.35	21-30
10	191.36	21-30
11	192.29	21-30

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Synthesis of N-(4-bromophenyl) Derivatives

The synthesis of these compounds generally involves multi-step chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline.[1] Its derivatives were then synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives were synthesized through reactions involving pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline, followed by a Suzuki coupling.[2][3]

Antibacterial Activity Assays

Agar Well Diffusion Method: This method is used for the preliminary screening of antibacterial activity.[1][2][4]

- A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.
- Wells of a specific diameter are punched into the agar.
- A defined concentration of the test compound is added to each well.
- The plates are incubated under appropriate conditions.
- The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters.[4][5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4][6]

- Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
- Each well is inoculated with a standardized suspension of the test bacterium.
- The plates are incubated under suitable conditions.
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.[4]

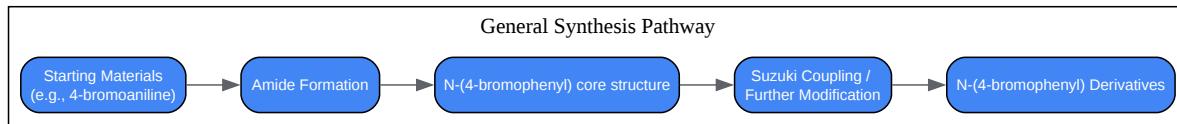
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

- Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto fresh agar plates.
- The plates are incubated.

- The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in bacterial viability.[1][2]

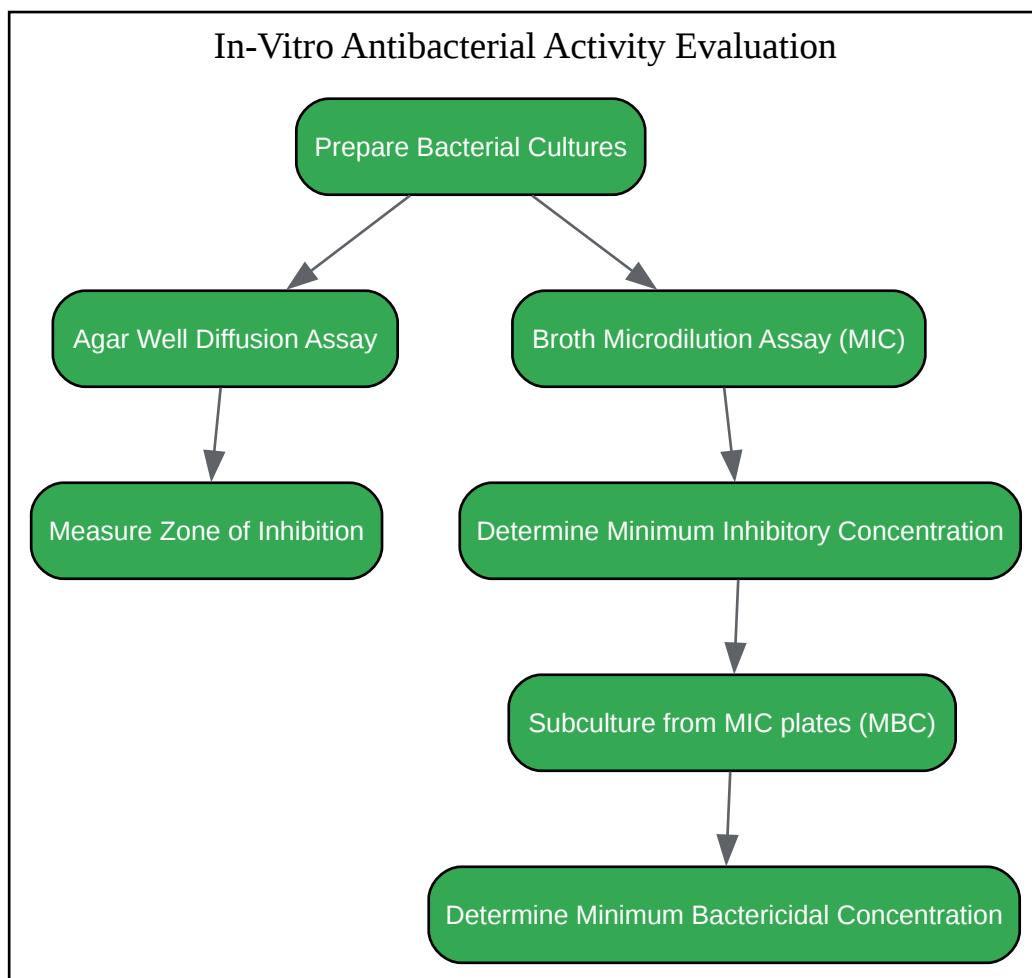
Visualizing Synthesis and Experimental Workflows

To better illustrate the processes involved in the research of N-(4-bromophenyl) derivatives, the following diagrams outline the general synthesis pathway and the workflow for evaluating antibacterial activity.



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Caption: General synthesis pathway for N-(4-bromophenyl) derivatives.



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